molecular formula C18H16N2O4 B224276 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile

2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile

Cat. No. B224276
M. Wt: 324.3 g/mol
InChI Key: QXQSEIVTDHNJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyran and has been synthesized using various methods.

Scientific Research Applications

2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial activities. In addition, this compound has been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile can affect various biochemical and physiological processes in cells. For example, it has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which can lead to oxidative stress and cell death. It has also been shown to inhibit the expression of certain genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound may have toxicity concerns, which need to be addressed in future studies.

Future Directions

There are several future directions for research on 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 4-piperidone hydrochloride with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate and acetonitrile, followed by the addition of 2-cyanoacetamide and ammonium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.

properties

Product Name

2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-oxo-4-piperidin-1-ylpyran-3-carbonitrile

InChI

InChI=1S/C18H16N2O4/c19-10-13-14(20-6-2-1-3-7-20)9-16(24-18(13)21)12-4-5-15-17(8-12)23-11-22-15/h4-5,8-9H,1-3,6-7,11H2

InChI Key

QXQSEIVTDHNJMC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N

Origin of Product

United States

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